2-Bromo-5-cyclopropylbenzoic acid

Lipophilicity Drug-likeness Physicochemical properties

2-Bromo-5-cyclopropylbenzoic acid (CAS 1692662-86-4) is a halogenated benzoic acid derivative (C₁₀H₉BrO₂, MW 241.08 g/mol) featuring an ortho-bromine atom and a meta-cyclopropyl substituent on the aromatic ring. This bifunctional scaffold combines a versatile cross-coupling handle (C–Br) with a compact, metabolically resilient cycloalkyl group, making it a strategic intermediate for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
CAS No. 1692662-86-4
Cat. No. B3040192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-cyclopropylbenzoic acid
CAS1692662-86-4
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=C(C=C2)Br)C(=O)O
InChIInChI=1S/C10H9BrO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)
InChIKeyQQBCUPLVPTUHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-cyclopropylbenzoic acid CAS 1692662-86-4: A Bifunctional Benzoic Acid Building Block for Drug Discovery


2-Bromo-5-cyclopropylbenzoic acid (CAS 1692662-86-4) is a halogenated benzoic acid derivative (C₁₀H₉BrO₂, MW 241.08 g/mol) featuring an ortho-bromine atom and a meta-cyclopropyl substituent on the aromatic ring [1]. This bifunctional scaffold combines a versatile cross-coupling handle (C–Br) with a compact, metabolically resilient cycloalkyl group, making it a strategic intermediate for medicinal chemistry and agrochemical discovery programs [1].

Why 2-Bromo-5-cyclopropylbenzoic acid Cannot Be Replaced by Alkyl-Substituted or Regioisomeric Analogs


The specific substitution pattern and the cyclopropyl group confer distinct physicochemical and metabolic properties that are not replicated by alkyl-substituted analogs (e.g., 5-methyl, 5-isopropyl) or by regioisomers (e.g., 5-bromo-2-cyclopropyl). Interchanging with these analogs can lead to divergent lipophilicity, metabolic lability, or altered synthetic reactivity, underscoring the need for precise building block selection in structure–activity relationship (SAR) exploration [1]. The cyclopropyl ring, in particular, introduces unique electronic and conformational characteristics that are absent in simple alkyl chains, directly impacting drug-like properties [1].

Quantitative Differentiation Evidence for 2-Bromo-5-cyclopropylbenzoic acid vs. Closest Analogs


Lipophilicity Modulation: 2-Bromo-5-cyclopropylbenzoic acid Exhibits Lower XLogP3 than 2-Bromo-5-methylbenzoic acid

The cyclopropyl-substituted compound displays a computed XLogP3 of 3.0, which is 0.3 log units lower than the 3.3 value for the 5-methyl analog [1][2]. This reduction in lipophilicity can translate into improved aqueous solubility and better drug-likeness according to Lipinski's Rule of Five, offering a strategic advantage in lead optimization campaigns where balancing hydrophobicity is critical.

Lipophilicity Drug-likeness Physicochemical properties

Commercial Purity: 2-Bromo-5-cyclopropylbenzoic acid Offers ≥98% Purity vs. 97% for the 5-Methyl Analog from a Major Supplier

The target compound is commercially available with a purity of ≥98% (Chemscene, Cat. No. CS-0515476) , whereas the commonly procured 2-bromo-5-methylbenzoic acid is supplied at 97% purity (Sigma-Aldrich, Cat. No. 716413) . Higher purity reduces the risk of side reactions and improves yield consistency in multi-step synthetic sequences, a critical factor for procurement decisions in research and process chemistry.

Purity Reproducibility Quality control

Metabolic Stability Enhancement: The Cyclopropyl Group Provides Superior Metabolic Resilience Over Alkyl Substituents

The cyclopropyl ring is widely documented to increase metabolic stability by resisting cytochrome P450-mediated oxidation compared to alkyl groups such as isopropyl or ethyl [1]. While direct quantitative microsomal stability data for 2-bromo-5-cyclopropylbenzoic acid itself have not been published, the class-level evidence strongly supports that the cyclopropyl substituent at the 5-position confers a metabolic advantage over 5-isopropyl- or 5-ethyl-substituted analogs, reducing oxidative clearance and prolonging half-life in downstream drug candidates [1].

Metabolic stability Cyclopropyl effect Drug metabolism

Procurement-Driven Application Scenarios for 2-Bromo-5-cyclopropylbenzoic acid


Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity and Metabolic Stability in Kinase or GPCR Programs

When optimizing a hit series for balanced ADME properties, deploying 2-bromo-5-cyclopropylbenzoic acid as a building block introduces a cyclopropyl group that simultaneously lowers XLogP by 0.3 log units compared to the 5-methyl analog and is predicted to enhance metabolic stability [1]. This dual benefit supports rapid SAR exploration without the need to separately optimize for lipophilicity and oxidative clearance.

PROTAC and Bifunctional Degrader Synthesis: Leveraging High-Purity Building Blocks for Reproducible Conjugation Chemistry

The ≥98% purity of 2-bromo-5-cyclopropylbenzoic acid ensures minimal batch-to-batch variability, a critical requirement for PROTAC synthesis where precise stoichiometry and impurity control are essential for reproducible linker attachment and ternary complex formation [1].

Agrochemical Discovery: Incorporating Metabolic Resilience into Herbicide or Fungicide Scaffolds

The cyclopropyl group's known resistance to oxidative metabolism makes 2-bromo-5-cyclopropylbenzoic acid a valuable intermediate for designing agrochemicals with prolonged field half-life, reducing application frequency and environmental load [1].

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